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Compound of Interest

Compound Name: MS39

Cat. No.: B10819423

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS39 is a potent and selective bifunctional small molecule degrader of the Epidermal Growth
Factor Receptor (EGFR).[1] As a Proteolysis Targeting Chimera (PROTAC), MS39 is
engineered to specifically induce the degradation of mutant forms of EGFR, which are
implicated in the pathogenesis of non-small-cell lung cancer (NSCLC), while sparing the wild-
type protein.[1][2][3] This document provides a comprehensive technical overview of MS39,
including its chemical structure, physicochemical properties, mechanism of action, and key
experimental data. Detailed protocols for relevant biological assays are also presented to
facilitate further research and development.

Chemical Structure and Properties

MS39 is a heterobifunctional molecule composed of three key components: a ligand that binds
to EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical
linker that connects the two.[1][4][5] The EGFR-targeting moiety is derived from the first-
generation EGFR inhibitor, gefitinib.[1][4]

Chemical Structure

IUPAC Name: (2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-
methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-
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dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Physicochemical Properties

Property Value Reference
CAS Number 2675490-92-1

Molecular Formula Cs5H71CIFN9O7S

Molecular Weight 1056.74 g/mol

Purity >98% (HPLC)

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Mechanism of Action and Signhaling Pathway

MS39 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-
proteasome system, to selectively eliminate mutant EGFR.[6]

The proposed mechanism of action is as follows:

o Ternary Complex Formation: MS39 simultaneously binds to both mutant EGFR and the VHL
E3 ubiquitin ligase, forming a ternary complex.[2]

» Ubiquitination: The proximity induced by MS39 allows the VHL E3 ligase to polyubiquitinate
EGFR.

o Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by
the 26S proteasome.[6]

« Inhibition of Downstream Signaling: The degradation of EGFR leads to the suppression of
downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways,
ultimately inhibiting cell proliferation and survival.[6]
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MS39-mediated degradation of EGFR and inhibition of downstream signaling.

Biological Activity
MS39 has demonstrated potent and selective degradation of mutant EGFR in various non-

small-cell lung cancer (NSCLC) cell lines.

: lati -

) EGFR
Cell Line . DCso (nM) Dmax (%) Reference
Mutation
HCC827 exon 19 deletion 5.0 >95 [1]
H3255 L858R mutation 3.3 >95 [1]

DCso: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity

MS39 effectively inhibits the proliferation of lung cancer cells harboring EGFR mutations.

Experimental Protocols
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The following are detailed protocols for key experiments used to characterize the activity of
MS39.

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR induced by MS39.[6]
e Cell Culture and Treatment:

o Plate NSCLC cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere
overnight.[6]

o Treat the cells with varying concentrations of MS39 (e.g., 0.1 nM to 10 pM) or vehicle
control (DMSO) for a specified time period (e.g., 24 hours).[6][7]

Cell Lysis:
o Wash the cells with ice-cold PBS.[6]

o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

Protein Quantification:

o Determine the protein concentration of the lysates using a BCA assay.[6]

SDS-PAGE and Transfer:

o Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a
PVDF membrane.[6]

Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[6]

o Incubate the membrane with a primary antibody against EGFR (and a loading control like
GAPDH) overnight at 4°C.[6]
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o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Cell Viability (MTT) Assay

This assay measures the effect of MS39 on cell proliferation and viability.[6]

Cell Seeding:

o Seed NSCLC cells in a 96-well plate and allow them to attach overnight.[6]

Compound Treatment:

o Treat the cells with a serial dilution of MS39 or vehicle control for a specified duration (e.qg.,
72 hours).[6]

MTT Incubation:

o Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of
formazan crystals by viable cells.[6]

Solubilization and Measurement:

o Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

o Measure the absorbance at the appropriate wavelength using a microplate reader.
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A typical experimental workflow for the evaluation of MS39.
Pharmacokinetics

MS39 has been shown to be bioavailable in mice following intraperitoneal (i.p.) administration,

making it suitable for in vivo efficacy studies.[1][8]

Synthesis

The synthesis of MS39 involves a multi-step process. A key ste

p is the coupling of the gefitinib-

derived piperazine moiety to a linker, which is then conjugated to the VHL E3 ligase ligand.[1]

Conclusion

MS39 is a highly potent and selective degrader of mutant EGFR with promising therapeutic

potential for the treatment of NSCLC. Its well-characterized me

chanism of action and
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demonstrated in vitro and in vivo activity make it a valuable tool for cancer research and drug
development. The detailed protocols provided herein should enable further investigation into
the full therapeutic utility of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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